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Compound of Interest

Compound Name: H-D-Lys(Fmoc)-OH

CAS No.: 212140-39-1

Cat. No.: B2749272

Get Quote

Executive Summary
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of

orthogonally protected amino acids dictates the structural complexity of the final

macromolecule. H-D-Lys(Fmoc)-OH (CAS: 212140-39-1) is a specialized, non-standard

building block characterized by a free α-amino group and a 9-fluorenylmethoxycarbonyl

(Fmoc)-protected ε-amino group .

Unlike the ubiquitous Fmoc-D-Lys(Boc)-OH used for linear chain elongation, this "reverse"

protection scheme transforms the lysine residue into a versatile branching node. By utilizing the

D-enantiomer, researchers deliberately introduce a steric bottleneck that confers profound

resistance to proteolytic degradation, thereby enhancing the in vivo half-life of resulting

therapeutics, vaccines, and dendrimers [1].

Physicochemical & Structural Profile
Understanding the baseline properties of H-D-Lys(Fmoc)-OH is critical for optimizing solvation

and coupling kinetics during synthesis.
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Table 1: Physicochemical Properties of H-D-Lys(Fmoc)-OH

Property Value / Description

IUPAC Name
(2R)-2-amino-6-{[(9H-fluoren-9-

ylmethoxy)carbonyl]amino}hexanoic acid

CAS Registry Number 212140-39-1

Molecular Formula C₂₁H₂₄N₂O₄

Molecular Weight 368.43 g/mol [2]

Stereochemistry D-isomer (R-configuration)

Orthogonality Free α-amine; Base-labile ε-Fmoc protection

Predicted pKa ~9.0 (α-NH₂), ~2.2 (COOH)

Solubility Profile
Soluble in DMF, DMSO, and NMP; Insoluble in

water [2]

Mechanistic Insights: Fmoc Deprotection Chemistry
The utility of H-D-Lys(Fmoc)-OH hinges on the selective removal of the Fmoc group from the

ε-amine to initiate side-chain branching. This deprotection is driven by an E1cB (Elimination

Unimolecular conjugate Base) mechanism [3].

When exposed to a mild base, the highly acidic β-proton on the fluorene ring is abstracted,

generating a stabilized cyclopentadienyl-type carbanion. Subsequent β-elimination cleaves the

carbon-oxygen bond, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF)

intermediate [4]. If DBF is not immediately scavenged, it will re-alkylate the newly freed ε-

amine, severely depressing yields.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b2749272/docs?utm_src=pdf-body#engineering-complex-peptide-architectures-a-technical-guide-to-h-d-lys-fmoc-oh
http://www.ichemical.com/search/category/biomolecular?page=308
http://www.ichemical.com/search/category/biomolecular?page=308
https://www.benchchem.com/product/b2749272/docs?utm_src=pdf-body#engineering-complex-peptide-architectures-a-technical-guide-to-h-d-lys-fmoc-oh
https://peptidechemistry.org/fmoc-cleavage-peptide-synthesis/
https://www.oreateai.com/blog/unraveling-the-fmoc-deprotection-mechanism-a-key-step-in-peptide-synthesis/daea9a72d5ad8ba3b5783ff3ce86e284
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2749272?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fmoc-Peptide
(Protected ε-amine)

Proton Abstraction
(Base: Piperidine)

Carbanion Intermediate
(Fluorene Ring)

β-Elimination
(E1cB Pathway)

Free Peptide Amine
+ CO2 + DBF

DBF-Piperidine Adduct
(Scavenged)

 Scavenging

Click to download full resolution via product page

Fig 1: Base-catalyzed E1cB elimination mechanism of Fmoc deprotection and DBF

scavenging.

Reagent Selection for DBF Scavenging
The choice of base dictates both the kinetics of the E1cB elimination and the efficiency of DBF

scavenging.

Table 2: Comparative Efficacy of Fmoc Deprotection Reagents
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Reagent
System

Basic Strength
(pKa)

DBF
Scavenging
Efficiency

Aspartimide
Risk

Application
Context

20% Piperidine /

DMF
11.1 High Moderate to High

Standard SPPS

benchmark;

highly efficient

DBF trapping [5].

25%

Dipropylamine

(DPA) / DMF

10.8 Moderate Low

High-

temperature

SPPS; dendrimer

synthesis [6].

5% Piperazine +

2% DBU / DMF
9.8 (PZ) High Low

Ideal for

aggregation-

prone or

aspartimide-

prone sequences

[3].

Self-Validating Protocol: Site-Specific Branching via
H-D-Lys(Fmoc)-OH
To construct a branched peptide, H-D-Lys(Fmoc)-OH is typically loaded directly onto an acid-

labile resin via its carboxyl group. Because its α-amine is unprotected, the first coupling cycle

can commence immediately without a preliminary deprotection step.

The following protocol integrates in-process analytical controls to ensure a self-validating

workflow.

Phase 1: Resin Loading & Capping
Resin Swelling: Swell 2-Chlorotrityl chloride (2-CTC) resin in anhydrous dichloromethane

(DCM) for 30 minutes. Causality: 2-CTC is chosen because its extreme steric bulk prevents

diketopiperazine (DKP) formation during the subsequent coupling steps.
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Nucleophilic Attachment: Dissolve H-D-Lys(Fmoc)-OH (1.2 eq relative to resin loading

capacity) in DCM. Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) and transfer to the resin.

Agitate for 2 hours at room temperature. Causality: DIPEA neutralizes the HCl byproduct

generated as the carboxylate attacks the trityl chloride, driving the reaction forward.

Capping: Add HPLC-grade methanol (DCM/MeOH/DIPEA 17:2:1 v/v/v) and agitate for 15

minutes. Causality: Methanol caps any unreacted trityl chloride sites, preventing the

irreversible binding of subsequent amino acids.

Validation Check (UV Quantification): Cleave a 2 mg aliquot of resin with 20% piperidine in

DMF. Measure the UV absorbance of the resulting DBF-piperidine adduct at 301 nm to

calculate the exact resin loading value.

Phase 2: Main Chain Elongation
Direct Coupling: Dissolve the next amino acid (Fmoc-AA-OH, 3.0 eq) and Oxyma Pure (3.0

eq) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) and add to the resin. Agitate for

1 hour. Causality: The α-amine of H-D-Lys(Fmoc)-OH is already free. Oxyma/DIC is utilized

to suppress racemization while avoiding the explosive risks associated with HOBt.

Validation Check (Kaiser Test): Perform a Kaiser test on a few resin beads. A negative result

(yellow) confirms complete acylation of the α-amine.

Phase 3: Branch Initiation
ε-Amine Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 minutes).

Causality: This triggers the E1cB elimination of the Fmoc group on the ε-amine [3].

Validation Check (Kaiser Test): A positive result (deep blue) confirms the successful

unmasking of the ε-amine.

Branch Elongation: Proceed with standard SPPS coupling cycles from the newly freed ε-

amine to build the secondary peptide branch.
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Fig 2: Self-validating workflow for branched peptide synthesis using H-D-Lys(Fmoc)-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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